molecular formula C14H20O B13215673 4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol

4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol

Cat. No.: B13215673
M. Wt: 204.31 g/mol
InChI Key: MSWNTBMNBROECU-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative, characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenylcyclohexane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated cyclohexane derivative.

    Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., sodium hydroxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-Methyl-1-(3-methylphenyl)cyclohexanone.

    Reduction: Formation of 4-Methyl-1-(3-methylphenyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanol: Lacks the 3-methylphenyl group, resulting in different chemical and physical properties.

    3-Methylphenylcyclohexanol: Similar structure but without the additional methyl group on the cyclohexane ring.

    4-Methyl-1-phenylcyclohexanol: Similar but lacks the methyl group on the phenyl ring.

Uniqueness

4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is unique due to the presence of both a methyl group and a 3-methylphenyl group on the cyclohexane ring

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-methyl-1-(3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-6-8-14(15,9-7-11)13-5-3-4-12(2)10-13/h3-5,10-11,15H,6-9H2,1-2H3

InChI Key

MSWNTBMNBROECU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=CC(=C2)C)O

Origin of Product

United States

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